Welcome to the BenchChem Online Store!
molecular formula C8H4F3NO3S B1604509 4-Cyanophenyl trifluoromethanesulfonate CAS No. 66107-32-2

4-Cyanophenyl trifluoromethanesulfonate

Cat. No. B1604509
M. Wt: 251.18 g/mol
InChI Key: KKETVWGQXANCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06136157

Procedure details

Table 1, Entry 8. In the reaction tube were mixed 4-cyanophenyl triflate (0.251 g,1.0 mmol), allyltrimethylsilane (0.571 g, 5.0 mmol), palladium acetate (0.00673 g, 0.030 mmol), DPPF (0.0366 g, 0.066 mmol), potassium carbonate (0.207 g, 1.5 mmol) and 1.0 ml acetonitrile.under nitrogen. The contents of the flask were irradiated for 5.00 min with an effect of 50 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml diethyl ether. The combined extracts were washed two times with 25 ml saline and concentrated to an oil. The crude product was purified by repeated Kugelrohr distillation. The yield was 54% (clear oil).
Quantity
0.251 g
Type
reactant
Reaction Step One
Quantity
0.571 g
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.00673 g
Type
catalyst
Reaction Step One
Name
Quantity
0.0366 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)S(C(F)(F)F)(=O)=O.[CH2:17]([Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:18]=[CH2:19].C(=O)([O-])[O-].[K+].[K+].C(#N)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].O>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([C:18](=[CH2:19])[CH2:17][Si:20]([CH3:23])([CH3:22])[CH3:21])=[CH:10][CH:11]=1)#[N:16] |f:2.3.4,6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0.251 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)C#N
Name
Quantity
0.571 g
Type
reactant
Smiles
C(C=C)[Si](C)(C)C
Name
Quantity
0.207 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.00673 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.0366 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the flask were irradiated for 5.00 min with an effect of 50 W
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 25 ml diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed two times with 25 ml saline
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C(C[Si](C)(C)C)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.